molecular formula C19H18N2OS B11371030 N-(3,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(3,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11371030
M. Wt: 322.4 g/mol
InChI Key: BNNIXWANXCRLRH-UHFFFAOYSA-N
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Description

    Reactants: 2-phenylthiazole, 3,5-dimethylphenyl isocyanate

    Conditions: Solvent (e.g., dichloromethane), room temperature

    Product: N-(3,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under basic conditions.

  • Step 1: Synthesis of Thiazole Ring

      Reactants: α-haloketone (e.g., 2-bromoacetophenone), thioamide (e.g., thiourea)

      Conditions: Basic medium (e.g., sodium hydroxide), reflux

      Product: 2-phenylthiazole

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: acidic or neutral medium, room temperature.

    Reduction: Lithium aluminum hydride; conditions: anhydrous ether, reflux.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid); conditions: solvent (e.g., acetic acid), controlled temperature.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino-thiazole derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
  • N-(3,5-dimethylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide
  • N-(3,5-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to the specific positioning of its methyl and phenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H18N2OS/c1-12-9-13(2)11-16(10-12)21-18(22)17-14(3)20-19(23-17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,22)

InChI Key

BNNIXWANXCRLRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)C

Origin of Product

United States

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